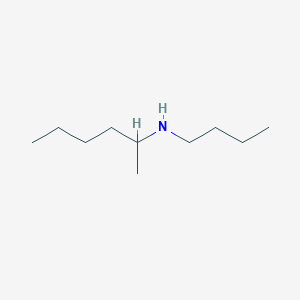

Butyl(hexan-2-YL)amine

Description

Butyl(hexan-2-yl)amine is a secondary aliphatic amine characterized by a butyl group and a hexan-2-yl group attached to a central nitrogen atom. Its molecular formula is C₁₀H₂₃N, with a molecular weight of 157.30 g/mol. The compound’s structure features branched alkyl chains, which influence its physicochemical properties, such as moderate hydrophobicity, boiling point, and solubility in organic solvents.

Properties

CAS No. |

90023-94-2 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-butylhexan-2-amine |

InChI |

InChI=1S/C10H23N/c1-4-6-8-10(3)11-9-7-5-2/h10-11H,4-9H2,1-3H3 |

InChI Key |

IXDGIDFQIUYTSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(hexan-2-yl)amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and ammonia or amines . One common method involves the reaction of 1-bromohexane with butylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Butyl(hexan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: It participates in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, amides, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Butyl(hexan-2-yl)amine, with a molecular formula of C₉H₁₈N and a molecular weight of approximately 157.3 g/mol, is characterized by the presence of both butyl and hexan-2-yl groups attached to a nitrogen atom. This structural configuration imparts unique chemical properties that are leveraged in various applications, particularly in synthesis and biological interactions.

Chemical Synthesis

Intermediate in Organic Synthesis:

this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex organic molecules.

Polymer Chemistry:

The compound is utilized in polymer chemistry as a building block for synthesizing specialty polymers. Its reactivity allows for the formation of various polymeric materials that exhibit tailored properties for specific applications.

Biological Applications

Enzyme Interactions:

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its amine group facilitates hydrogen bonding and coordination with metal ions, which may modulate biological effects, including potential therapeutic applications in inflammatory diseases.

Biocatalysis:

The compound has been explored as a substrate in biocatalytic processes, where it can interact with enzymes to produce desired products efficiently. This application highlights its significance in green chemistry and sustainable practices.

Industrial Applications

Agrochemical Production:

In the agrochemical industry, this compound is used as an intermediate for synthesizing herbicides and pesticides. Its effectiveness in enhancing the bioavailability of active ingredients makes it an essential component in formulations aimed at improving agricultural productivity.

Specialty Chemicals:

This compound is also employed in the production of specialty chemicals, which are critical for various industrial applications ranging from coatings to pharmaceuticals. The versatility of this compound allows it to be tailored for specific chemical properties required by different industries.

Case Study 1: Enzyme Interaction Studies

A study focusing on the interaction of this compound with copper-containing amine oxidases demonstrated its potential role in oxidative deamination processes. Understanding these interactions provides insights into its therapeutic roles and opens avenues for developing enzyme inhibitors targeting metabolic diseases.

Case Study 2: Synthesis of Agrochemicals

In an industrial setting, this compound was utilized as an intermediate in synthesizing a new class of herbicides. The resulting compounds exhibited enhanced efficacy compared to traditional herbicides, underscoring the importance of this amine in agricultural applications.

Mechanism of Action

The mechanism of action of butyl(hexan-2-yl)amine involves its interaction with various molecular targets, including enzymes and receptors. As an amine, it can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in biological molecules . The specific pathways and targets depend on the context of its use, such as in enzyme catalysis or drug development .

Comparison with Similar Compounds

Chain Length and Branching

- This compound vs.

- Butyl(2,4,4-trimethylpentan-2-yl)amine : Extreme branching reduces conformational flexibility but improves thermal stability, making it suitable for high-performance materials .

Functional Group Impact

- Thiophene vs. Furan : The thiophene-containing compound () exhibits distinct electronic properties due to sulfur’s polarizability, favoring interactions with electrophilic biological targets. In contrast, the furan derivative () relies on oxygen’s electronegativity for H-bonding, which may improve solubility .

- Aromatic vs. Aliphatic Substitutions : The methoxyphenyl group in ’s compound enables selective receptor binding (e.g., serotonin receptors), whereas purely aliphatic analogs like this compound may lack such specificity .

Biological Activity

Butyl(hexan-2-yl)amine, a compound characterized by its amine functional group, has garnered attention in various fields of biological research due to its potential interactions with biological molecules. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry and industrial applications, supported by case studies and research findings.

This compound (CAS No. 855474-56-5) is an aliphatic amine that can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its biological activity:

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Sodium cyanoborohydride, lithium aluminum hydride |

| Substitution | Alkyl halides, bases (e.g., potassium carbonate) |

The compound's amine group allows it to form hydrogen bonds and coordinate with metal ions, which can modulate its biological effects.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:

- Enzyme Interaction : It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. For instance, it may interact with copper-containing amine oxidases involved in oxidative deamination processes, which are relevant in inflammatory diseases.

- Receptor Modulation : The compound may also interact with biological receptors that modulate signal transduction pathways. This suggests potential therapeutic applications in treating conditions mediated by these pathways.

Biological Activity

Research indicates that this compound has several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. Its structural similarity to other amines that have shown antibacterial activity highlights its potential in this area .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate varying degrees of cytotoxicity depending on the structural modifications of the amine group .

- Therapeutic Potential : The ability to modify the amine group opens avenues for developing derivatives with specific biological activities, potentially leading to new drug candidates.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Enterococcus faecalis. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, indicating their potential as antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxicity of this compound was tested on the THP-1 human monocytic leukemia cell line. The findings revealed that modifications to the amine group influenced cytotoxicity levels, suggesting a structure-activity relationship that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.